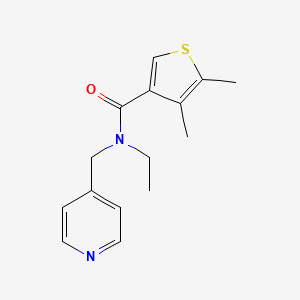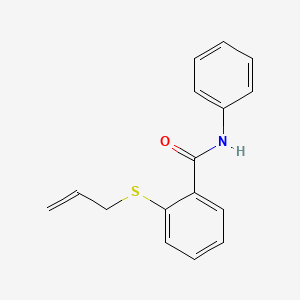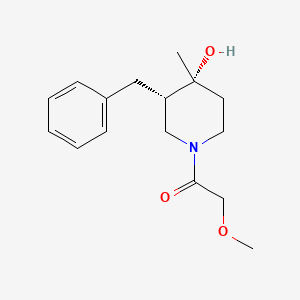
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as AQ-RA 741, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a potent antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a wide range of effects on the central nervous system.
作用机制
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 is primarily through its antagonistic effects on the NR2B subunit of the NMDA receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of this receptor, this compound 741 may help to prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various other diseases such as cancer and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 in laboratory experiments is its potent and specific effects on the NR2B subunit of the NMDA receptor. This allows researchers to study the role of this receptor in various physiological processes and diseases. However, one of the limitations of using this compound 741 is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.
未来方向
There are several potential future directions for research on N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741. One area of interest is in the development of new drugs based on the structure of this compound 741 that may have even greater potency and specificity for the NR2B subunit of the NMDA receptor. Another area of research is in the development of new therapeutic applications for this compound 741, such as in the treatment of cancer or cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 741 and its potential applications in various fields of scientific research.
合成方法
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 involves the reaction of 3-chloroaniline with 3-methoxyquinoxaline-2-carboxylic acid to form the intermediate product, which is then reacted with 3-bromopropionyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuropharmacology, where this compound 741 has been shown to have potent neuroprotective effects and may be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-18-16(21-14-7-2-3-8-15(14)22-18)9-10-17(23)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJKNIOXWMGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412859.png)
![1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5412862.png)
![7-(4-methoxy-3-methylbenzoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5412865.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)

![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)



![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5412916.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)